molecular formula C12H15F B3048508 1-Cyclohexyl-4-fluorobenzene CAS No. 1717-84-6

1-Cyclohexyl-4-fluorobenzene

Cat. No. B3048508
CAS RN: 1717-84-6
M. Wt: 178.25 g/mol
InChI Key: YAOIFBJJGFYYFI-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-fluorobenzene is a chemical compound with the molecular formula C12H15F . It is also known by other names such as 1-Fluor-4-cyclohexyl-benzol and Benzene,1-cyclohexyl-4-fluoro .


Molecular Structure Analysis

The molecular structure of 1-Cyclohexyl-4-fluorobenzene contains a total of 29 bonds; 14 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 2 six-membered rings . The SMILES representation of the molecule is C1CCC(CC1)C2=CC=C(C=C2)F .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Cyclohexyl-4-fluorobenzene include a molecular weight of 178.25, a calculated density of 1.0±0.1 g/cm^3, a calculated index of refraction of 1.508, a calculated boiling point of 241.7±19.0 ºC (760 mmHg), and a calculated flash point of 93.1±9.0 ºC .

Scientific Research Applications

Electrochemical Fluorination

Electrochemical fluorination of aromatic compounds, including derivatives of fluorobenzene, has been extensively studied. For instance, Momota et al. (1994) explored the electrochemical fluorination of di- and tri-fluorobenzenes, leading to the production of fluorinated cyclohexadienes. This process didn't result in the deposition of polymeric films on the anode or coloration of the electrolyte solution, indicating a clean and efficient reaction pathway (Momota et al., 1994).

Spectral Analysis

Spectral analysis plays a crucial role in understanding the properties of fluorobenzene compounds. Page (1967) conducted a detailed analysis of the N.M.R. spectra of fluorobenzene, both in its neat form and in a solution with cyclohexane. This analysis revealed unique coupling constants and internal chemical shifts, which are essential for understanding the molecular structure and behavior of such compounds (Page, 1967).

Hydrodefluorination and Hydrogenation

Hydrodefluorination and hydrogenation are crucial for degrading fluorinated compounds under environmentally relevant conditions. Baumgartner and McNeill (2012) developed a heterogeneous rhodium-based catalytic system for the hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions. Their study provides insights into the reaction mechanism and the environmental implications of fluorinated compounds (Baumgartner & McNeill, 2012).

Molecular Structure and Crystallography

The molecular structure and crystallography of fluorobenzene derivatives are key to understanding their chemical behavior. For example, Saeed et al. (2008) studied N-Cyclohexyl-2-fluorobenzamide, revealing how the fluorobenzene ring plane interacts with the amide unit. This type of analysis is crucial for pharmaceutical and materials science applications (Saeed et al., 2008).

Organometallic Chemistry and Catalysis

Fluorobenzenes, including derivatives like 1-Cyclohexyl-4-fluorobenzene, are increasingly recognized for their roles in organometallic chemistry and transition-metal-based catalysis. Pike et al. (2017) highlighted how fluorobenzenes can be used as non-coordinating solvents or as readily displaced ligands in catalysis, showcasing the versatility of these compounds in chemical reactions (Pike et al., 2017).

Safety And Hazards

The safety data for 1-Cyclohexyl-4-fluorobenzene includes hazard statements H315-H319-H335 and precautionary statements P261-P305-P351-P338 . These codes refer to specific hazards and precautions associated with the compound, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Future Directions

While specific future directions for 1-Cyclohexyl-4-fluorobenzene are not mentioned in the sources I found, compounds like this one have potential applications in various fields, including the synthesis of natural products, active pharmaceutical ingredients, agrochemicals, fine chemicals, and fragrances .

properties

IUPAC Name

1-cyclohexyl-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOIFBJJGFYYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570468
Record name 1-Cyclohexyl-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-4-fluorobenzene

CAS RN

1717-84-6
Record name 1-Cyclohexyl-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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